molecular formula C10H18N4 B031646 cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene CAS No. 74199-09-0

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene

Cat. No.: B031646
CAS No.: 74199-09-0
M. Wt: 194.28 g/mol
InChI Key: YSPZOYMEWUTYDA-UHFFFAOYSA-N
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Description

2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene: is a heterocyclic compound with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol . This compound is characterized by its unique structure, which includes a tetraazacyclopentane ring fused with an acenaphthylene moiety. It is a solid at room temperature, with a melting point of 90-94°C and a boiling point of 333.0±10.0°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with glyoxal in the presence of a suitable catalyst . The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at a temperature range of 0-25°C .

Industrial Production Methods: On an industrial scale, the production of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple nitrogen atoms in its structure, which can coordinate with metal ions, forming stable chelates. These chelates can interact with various molecular targets and pathways, making the compound useful in applications such as MRI contrast agents and catalysis .

Comparison with Similar Compounds

  • Cyclen (1,4,7,10-tetraazacyclododecane)
  • Cyclam (1,4,8,11-tetraazacyclotetradecane)
  • Cyclen-glyoxal derivative

Comparison: 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene is unique due to its fused acenaphthylene moiety, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, while cyclen and cyclam are well-known chelating agents, the presence of the acenaphthylene ring in 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene enhances its stability and specificity in forming metal complexes .

Properties

IUPAC Name

1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPZOYMEWUTYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN3CCN4C3C2N1CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,4,7,10-tetraazadodecane (1.1.4) trihydrobromide in acetonitrile with potassium carbonate was reacted with glyoxal to form 1,4,7,10-tetraazatetracyclo-[5,5,2,04,13,010,14 ] tetradecane (1.1.23). Following separation the pure product was obtained by low pressure distillation. This was dissolved in acetonitrile and benzylbromide was added to form 1,7-dibenzylonium-1,4,7,10-tetraazatetracyclo[5,5,2,04,13,010,14 ] tetradecane (1.1.24). Following recrystallization from ethanol this was reacted with sodium borohydride. HCl was added, followed by water and NaOH, and the product extracted with chloroform. Following evaporation of solvent the solids were dissolved in methanol and HBr was added to obtain 1,7-dibenzyl-1,4,7,10-tetraazabicyclo [5.5.2] tetradecane (1.1.25) as the hydrobromide salt. This was dissolved in water and reduced using H2 and a Pd-C catalyst to remove the benzyl groups. Purification of the title compound was by crystallization of the hydrobromide salt. The base form was obtained by low pressure distillation following addition of base. ##STR9## 1.1.26 1,4,7,10,13-Pentaazabicyclo [8.5.2]heptadecane.
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1,4,7,10-tetraazadodecane
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Synthesis routes and methods II

Procedure details

1.1.22 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane 1,4,7,10-tetraazadodecane (1.1.4) trihydrobromide in acetonitrile with potassium carbonate was reacted with glyoxal to form 1,4,7,10-tetraazatetracyclo-[5,5,2,04,13,010,14] tetradecane (1.1.23). Following separation the pure product was obtained by low pressure distillation. This was dissolved in acetonitrile and benzylbromide was added to form 1,7-dibenzylonium-1,4,7,10-tetraazatetracyclo[5,5,2,04,13,010,14] tetradecane (1.1.24). Following recrystallization from ethanol this was reacted with sodium borohydride. HCl was added, followed by water and NaOH, and the product extracted with chloroform. Following evaporation of solvent the solids were dissolved in methanol and HBr was added to obtain 1,7-dibenzyl-1,4,7,10-tetraazabicyclo [5.5.2] tetradecane (1.1.25) as the hydrobromide salt. This was dissolved in water and reduced using H2 and a Pd-C catalyst to remove the benzyl groups. Purification of the title compound was by crystallization of the hydrobromide salt. The base form was obtained by low pressure distillation following addition of base.
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1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane 1,4,7,10-tetraazadodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
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cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
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cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
Reactant of Route 6
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene

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